1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester
Description
Properties
Molecular Formula |
C13H19NO9 |
|---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxane-2-carboxylate |
InChI |
InChI=1S/C13H19NO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,14H2,1-4H3/t8-,9-,10+,11-,12+/m0/s1 |
InChI Key |
PNVXGQJLIHLVLH-HHHUOAJASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetylation of β-D-Glucopyranuronic Acid Methyl Ester
Overview:
The foundational step involves the acetylation of β-D-glucopyranuronic acid methyl ester to introduce the triacetate groups at the 2-, 3-, and 4-positions, which enhances the compound’s stability and reactivity for subsequent amino group modifications.
- Starting Material: β-D-Glucopyranuronic acid methyl ester (commercially available or synthesized via methylation of glucuronic acid).
- Reagents: Acetic anhydride (Ac2O), pyridine (as a base and solvent).
- Procedure:
- Dissolve the precursor in pyridine under inert atmosphere (argon or nitrogen).
- Add excess acetic anhydride dropwise while maintaining temperature at 0–5°C to control the exothermic reaction.
- Stir at room temperature for 12–24 hours to ensure complete acetylation.
- Quench the reaction with cold water, extract with dichloromethane (DCM), wash with dilute acid and brine, then dry over anhydrous sodium sulfate.
- Purify via column chromatography or recrystallization to obtain 1,3,4-tri-O-acetyl-β-D-glucopyranuronic acid methyl ester .
Data Table 1: Acetylation Conditions
| Step | Reagents | Solvent | Temperature | Time | Purification Method |
|---|---|---|---|---|---|
| Acetylation | Ac2O, pyridine | Pyridine | 0–5°C (initial), then RT | 12–24 h | Chromatography / Recrystallization |
Introduction of the Amino Group at C-1
Overview:
Conversion of the methyl ester derivative into an amino-functionalized compound involves selective deprotection and amino substitution, often achieved through azide or amine intermediates.
- Step 1: Partial deacetylation at specific positions to expose the amino precursor.
- Step 2: Nucleophilic substitution or reductive amination to introduce the amino group at C-1.
- Reagents: Hydrazine hydrate or ammonia for deacetylation; sodium azide or ammonia for amino substitution; catalytic hydrogenation or reduction (e.g., Pd/C with hydrogen) for azide reduction to amine.
- Use of azide intermediates followed by reduction to amino groups, as demonstrated in carbohydrate amino sugar synthesis literature.
Data Table 2: Amino Group Introduction
| Step | Reagents | Conditions | Purpose | Purification Method |
|---|---|---|---|---|
| Deacetylation | Hydrazine hydrate | Reflux | Expose amino precursor | Filtration, chromatography |
| Amino substitution | NaN3 / NH3 | Reflux or room temp | Introduce amino group | Chromatography |
| Reduction | Pd/C, H2 | Room temp | Convert azide to amine | Filtration, purification |
Scalable Synthesis and Optimization
Recent research demonstrates that the synthesis can be scaled up efficiently, with robust protection/deprotection strategies, early-stage deoxygenation, and use of orthogonal protecting groups to facilitate purification and yield optimization. The key is to perform early deoxygenation steps on precursor molecules with imine or trifluoroacetamide functionalities, followed by acetylation and amino functionalization.
- The synthesis of related amino sugars from D-glucosamine hydrochloride involves 10–15 steps, with early deoxygenation and protection/deprotection cycles.
- Use of microwave-assisted reactions and solid-phase techniques can enhance scalability and yield.
Summary of Key Preparation Steps
Notes and Considerations
- Selectivity: Protecting groups are crucial to prevent undesired reactions at other hydroxyl or carboxyl sites.
- Reaction Conditions: Mild conditions are preferred to preserve sensitive functional groups, especially during deoxygenation and amino introduction.
- Purification: Chromatography, recrystallization, and sometimes preparative HPLC are employed to achieve high purity, especially for biological applications.
Chemical Reactions Analysis
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Scientific Research Applications of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is a chemical compound with the molecular formula C13H19NO9 and a molecular weight of 333.29 . It is also known by other names, including 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester and methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxane-2-carboxylate . This compound is used in biological studies, specifically for the identification of fibroblast inhibitors .
Applications in Biological Studies
- Inhibitor Identification: 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is employed in biological research to identify inhibitors of fibroblast activity .
Potential as a Scaffold for IL-6 Signaling Inhibitors
- Carbohydrate-Small Molecule Hybrids: Carbohydrate-small molecule hybrids, such as LS-TG-2P and LS-TF-3P, have shown promise as lead compounds targeting the IL-6 signaling pathway .
- Inhibitory Activity: LS-TG-2P and LS-TF-3P displayed IC50 values of 6.9 and 16 µM against SUM159 cell lines, respectively, while retaining preferential activity against the IL-6-signaling pathway . The carbohydrate moiety in these compounds was found to improve activity compared to N-unsubstituted triazole analogues .
- Promising Scaffolds: LS-TG-2P and LS-TF-3P are considered promising scaffolds for further development and study as IL-6-signaling inhibitors .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as fibroblast growth factor receptors. It inhibits the binding of fibroblast growth factor to heparin and endothelial cells, thereby modulating various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Acetate vs. Benzoate Derivatives
Target Compound: Triacetate (C₁₃H₁₉NO₁₀): Three acetyl groups provide moderate lipophilicity (LogP: ~0.5–1.5 estimated). Applications: Drug metabolite synthesis .
α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate (CAS 503599-28-8):
- Molecular Formula : C₂₉H₂₆O₁₂S
- Molecular Weight : 598.57 g/mol
- Key Features : Three benzoate groups (aromatic) increase LogP (~5.85), enhancing membrane permeability but reducing aqueous solubility .
- Applications : Sulfonate group enables nucleophilic substitution reactions.
Aminooxy vs. Nitro/Carbonate Substituents
β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) (CAS 228412-71-3): Molecular Formula: C₂₀H₂₁NO₁₄ Molecular Weight: 499.38 g/mol Key Features: 4-Nitrophenyl carbonate acts as a leaving group, useful in enzyme-activated prodrugs .
1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate (CAS 77476-81-4): Molecular Formula: Not explicitly stated (estimated C₁₆H₁₉FNO₁₀).
Physicochemical Properties
Stability and Reactivity
Acetates vs. Benzoates :
- Aminooxy Group: Enables oxime ligation with carbonyl compounds (e.g., ketones in targeted drug delivery) .
Biological Activity
1-Amino-1-deoxy-2,3,4-triacetate β-D-glucopyranuronic acid methyl ester (CAS Number: 14365-73-2) is a modified derivative of glucuronic acid. This compound is characterized by the presence of an amino group and three acetyl groups, which enhance its biological activity and utility in various biochemical applications. Its molecular formula is with a molecular weight of 333.29 g/mol .
Enzymatic Interactions
1-Amino-1-deoxy-2,3,4-triacetate β-D-glucopyranuronic acid methyl ester has been identified as a potential inhibitor and substrate for specific enzymes involved in carbohydrate metabolism. It interacts with various glycosyltransferases and glycosidases, modulating their activity through competitive inhibition or substrate mimicry .
Cellular Signaling Pathways
Research indicates that this compound may influence fibroblast growth factor (FGF) signaling pathways, which are crucial for cellular growth and differentiation processes. The modulation of these pathways suggests potential applications in regenerative medicine and tissue engineering .
Study on Neuroprotective Effects
A study exploring the neuroprotective effects of glucuronidated flavonoids highlighted how compounds similar to 1-amino-1-deoxy-2,3,4-triacetate β-D-glucopyranuronic acid methyl ester can enhance the bioavailability and solubility of bioactive molecules. This study demonstrated that glucuronidation significantly impacts the physiological properties of flavonoids, potentially leading to improved neuroprotection against cognitive decline .
Inhibitory Activity on Fibroblast Growth Factor
In another investigation focused on fibroblast growth factor signaling, derivatives of glucuronic acid were shown to inhibit specific pathways associated with tumor growth. The findings suggest that 1-amino-1-deoxy-2,3,4-triacetate β-D-glucopyranuronic acid methyl ester could serve as a lead compound for developing anti-cancer therapeutics .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Acts as an inhibitor for glycosyltransferases and glycosidases. |
| Cellular Signaling Modulation | Influences fibroblast growth factor signaling pathways involved in cellular differentiation. |
| Neuroprotective Effects | Enhances the bioavailability of neuroprotective flavonoids through glucuronidation processes. |
| Potential Anti-Cancer Activity | May inhibit tumor growth through modulation of specific signaling pathways related to cancer. |
Q & A
Q. What are the common synthetic routes for 1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential acetylation and glycosylation steps. For example, intermediates like Methyl 1,2,3,4-tetra-O-benzoyl-D-glucuronate (CAS 142797-33-9) are prepared via benzoylation of glucuronic acid derivatives under anhydrous conditions . Key intermediates are characterized using:
Q. How is the β-D-glucopyranuronic acid core structurally validated in derivatives?
Methodological Answer: The core structure is confirmed via:
- X-ray crystallography for absolute stereochemistry (e.g., β-D-glucopyranuronic acid in has (2S,3S,4S,5R,6R) configuration) .
- ²D NMR (COSY, HSQC) to assign anomeric proton signals (e.g., β-linkage confirmed by J = 7–8 Hz for H-1) .
- IR spectroscopy to detect carboxylic acid ester stretches (~1740 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective deprotection of acetyl groups be optimized without degrading the glucuronic acid backbone?
Methodological Answer: Regioselective deprotection is critical for functionalizing specific hydroxyl groups. Strategies include:
- pH-controlled hydrolysis : Using aqueous NaHCO₃ (pH 8–9) to selectively remove acetyl groups while preserving methyl esters .
- Enzymatic deacetylation : Lipases (e.g., Candida antarctica) for mild, site-specific deprotection .
- Monitoring by TLC/MS : Tracking deprotection intermediates (e.g., C₂₃H₂₁F₃O₁₂, MW 568.36 in ) to avoid over-degradation .
Data Contradiction Analysis:
Discrepancies in deprotection efficiency (e.g., 70% vs. 90% yield) may arise from:
Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?
Methodological Answer: Metabolites like N-Hydroxy Vortioxetine O-β-D-Glucuronide Sodium Salt (H996005) require:
- LC-MS/MS with isotopically labeled internal standards (e.g., Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-β-D-glucopyranuronate-d4) to correct for matrix effects .
- Solid-phase extraction (SPE) to isolate glucuronides from plasma proteins .
- Method validation per ICH guidelines (precision <15% RSD, accuracy 85–115%) .
Q. How are stereochemical outcomes evaluated in glycosylation reactions involving this compound?
Methodological Answer: Stereochemical integrity is assessed via:
- NOE (Nuclear Overhauser Effect) experiments to confirm β-anomeric configuration (e.g., NOE between H-1 and H-3/H-5) .
- Circular Dichroism (CD) for uronic acid chromophore analysis (λ = 210–230 nm) .
- Comparative kinetics : β-Linkages form faster in polar aprotic solvents (e.g., DMF) due to oxocarbenium ion stabilization .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Yield discrepancies (e.g., 45% vs. 65%) often stem from:
- Protecting group compatibility : Competing acetylation of the amino group (e.g., 1-Amino-1-deoxy derivatives require Boc protection) .
- Catalyst choice : BF₃·Et₂O vs. TMSOTf in glycosylation (latter improves anomeric selectivity) .
- Workup protocols : Silica gel chromatography vs. crystallization purity trade-offs .
Recommendation : Replicate high-yield conditions (e.g., 0°C, 24 hr reaction time) with in-situ MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
